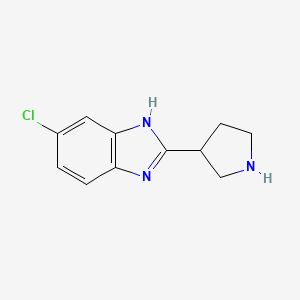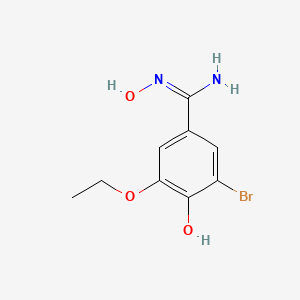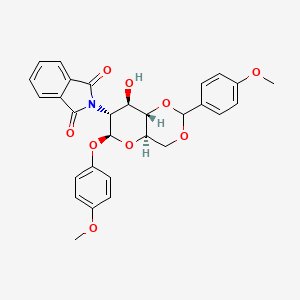
4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a glucopyranoside backbone with multiple functional groups, making it a valuable molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using benzylidene groups to prevent unwanted reactions.
Introduction of Phthalimido Group: The phthalimido group is introduced through a nucleophilic substitution reaction, where a suitable phthalimide derivative reacts with the protected glucopyranoside.
Methoxyphenyl Group Addition: The methoxyphenyl group is added via a glycosylation reaction, where the protected glucopyranoside reacts with a methoxyphenyl donor under acidic conditions.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Derivatives with new functional groups at the phthalimido position.
科学的研究の応用
4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-acetamido-B-D-glucopyranoside
- 4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-amino-B-D-glucopyranoside
Uniqueness
4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside is unique due to the presence of the phthalimido group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different functional groups, leading to variations in reactivity and applications.
特性
分子式 |
C29H27NO9 |
|---|---|
分子量 |
533.5 g/mol |
IUPAC名 |
2-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H27NO9/c1-34-17-9-7-16(8-10-17)28-36-15-22-25(39-28)24(31)23(29(38-22)37-19-13-11-18(35-2)12-14-19)30-26(32)20-5-3-4-6-21(20)27(30)33/h3-14,22-25,28-29,31H,15H2,1-2H3/t22-,23-,24-,25-,28?,29-/m1/s1 |
InChIキー |
QGMBSFKMFONRRO-DIFZJPFWSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2OC[C@@H]3[C@@H](O2)[C@@H]([C@H]([C@@H](O3)OC4=CC=C(C=C4)OC)N5C(=O)C6=CC=CC=C6C5=O)O |
正規SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)OC)N5C(=O)C6=CC=CC=C6C5=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


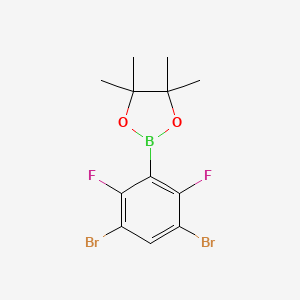

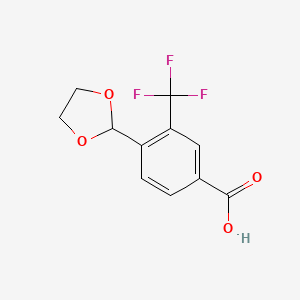
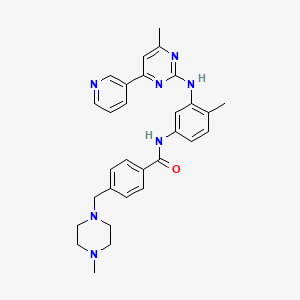
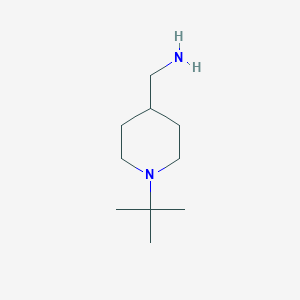
![tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate](/img/structure/B14027349.png)
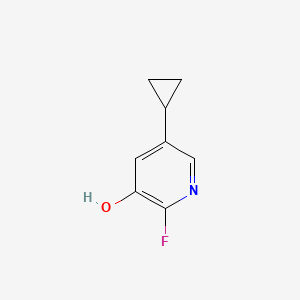
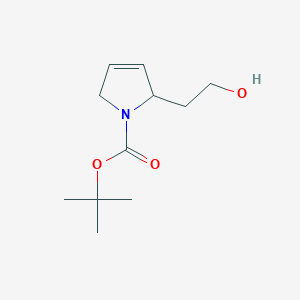
![4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)
![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)
![7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepine](/img/structure/B14027379.png)
![(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B14027382.png)
